Ginsenoside Re is a natural compound belonging to the ginsenoside family of saponins. It is primarily found in Panax ginseng, also known as Korean ginseng, a plant widely used in traditional medicine. [] Ginsenoside Re is classified as a protopanaxatriol-type ginsenoside, distinguished by its chemical structure. [] Its diverse biological activities have made it a focal point in scientific research, particularly in exploring its potential therapeutic benefits for various conditions.
Ginsenoside Re is predominantly extracted from the roots of Panax ginseng and other species within the Panax genus. The concentration of this ginsenoside varies with factors such as the age of the plant, cultivation conditions, and processing methods. Traditional Chinese medicine has utilized ginseng for centuries, attributing various therapeutic effects to its ginsenoside content.
Ginsenosides are classified based on their chemical structure into two main groups: protopanaxadiol and protopanaxatriol. Ginsenoside Re falls under the protopanaxatriol category, which is distinguished by its unique sugar moieties and aglycone structure.
The synthesis of ginsenoside Re can be achieved through several methods, including extraction from natural sources and synthetic approaches. Natural extraction typically involves solvent extraction techniques such as ethanol or methanol extraction followed by purification processes like high-performance liquid chromatography (HPLC).
In synthetic approaches, biotransformation using microorganisms or enzymes has been explored. For example, certain fungi have been shown to convert other ginsenosides into ginsenoside Re through enzymatic processes.
The extraction process often includes:
Recent studies have also focused on hydrothermal synthesis methods to create carbon dots from ginsenoside Re, enhancing its luminescent properties for applications in biosensing and drug delivery .
Ginsenoside Re has a complex molecular structure characterized by a dammarane-type triterpenoid skeleton with multiple hydroxyl groups and glycosyl residues. The molecular formula is , and its structure includes a sugar moiety that contributes to its solubility and biological activity.
Ginsenoside Re undergoes various chemical reactions that can modify its structure and enhance its bioactivity. Key reactions include:
The stability of ginsenoside Re under different conditions (pH, temperature) is crucial for its applications in pharmaceuticals. Studies have shown that certain conditions can lead to degradation or transformation into more active metabolites .
The mechanism of action of ginsenoside Re involves multiple pathways:
Research indicates that ginsenoside Re exhibits significant anticancer activity against various cell lines, suggesting its potential as a therapeutic agent in oncology.
Relevant analyses often employ chromatographic techniques to assess purity and concentration in formulations .
Ginsenoside Re (Re) is a triterpenoid saponin predominantly found in Panax species, including Panax ginseng C.A. Mey, Panax quinquefolius, and Panax notoginseng. These saponins serve as evolutionary biomarkers, with their structural diversity reflecting species-specific adaptation. In P. ginseng, Re accumulates preferentially in aerial parts (leaves, stems, berries) rather than roots, contrasting with protopanaxadiol-type saponins like Rb1. This compartmentalization suggests distinct ecological roles: aerial-localized saponins may mitigate UV stress or herbivory, while root-localized types influence soil microbiota. Recent phytochemical inventories identify 271 distinct saponins across Panax tissues, with Re representing a major protopanaxatriol component in leaves (up to 80% of total ginsenosides) [3] [6]. The biosynthesis involves cytochrome P450-mediated oxidation (CYP716A47) and glycosyltransferases, forming species-specific saponin profiles. Heat processing (e.g., red ginseng) induces dehydration reactions, generating rare saponins (Rg6, F4), but Re remains heat-stable, underscoring its foundational role in Panax chemistry [1] [9].
Table 1: Distribution of Major Ginsenosides in Panax ginseng
Plant Part | Dominant Ginsenoside Types | Ginsenoside Re Abundance |
---|---|---|
Roots | Protopanaxadiol (Rb1, Rc, Rd) | Low (≤5% total ginsenosides) |
Leaves/Stems | Protopanaxatriol (Re, Rg1) | High (up to 80%) |
Berries | Protopanaxatriol (Re, Rg1) | Moderate (~40–50%) |
Red Ginseng | Dehydrated (Rg3, Rk1) + Re | Stable (retains structure) |
Ginsenoside Re (C₄₈H₈₂O₁₈; MW 947.17) belongs to the protopanaxatriol (PPT) class, characterized by a dammarane-type tetracyclic triterpene core with hydroxyl groups at C-6 and C-20. Its structure features:
Table 2: Structural Features of Ginsenoside Re vs. Key Protopanaxatriol Saponins
Ginsenoside | C-6 Substituent | C-20 Substituent | Bioactive Metabolites |
---|---|---|---|
Re | Rha(α1→2)Glc | Glc | Rh1, PPT |
Rg1 | Glc(β1→2) | H | F1, PPT |
Rf | Glc(β1→2) | Glc | Rh1, PPT |
Rg2 | Rha(α1→2)Glc | H | PPT (directly) |
Historically, Panax ginseng extracts rich in Re were used in East Asian medicine to tonify "Qi" (vital energy), particularly for cardiovascular and cognitive vitality. Modern pharmacology validates these uses through defined molecular mechanisms:
Table 3: Pharmacological Mechanisms of Ginsenoside Re
Therapeutic Area | Key Molecular Targets | Observed Effects |
---|---|---|
Neuroprotection | BACE1, PPARγ, CREB | ↓ Aβ fibrils (40–60%); ↑ memory retention |
Cardiovascular | eNOS, L-type Ca²⁺ channels | ↑ NO (2.1-fold); ↓ arrhythmia duration (57–66%) |
Diabetes | PPARγ, GLUT4, IRS1 | ↑ Glucose uptake (70%); ↓ insulin resistance |
Inflammation | NF-κB, p38 MAPK, iNOS/COX-2 | ↓ TNF-α (65%); ↓ PGE₂ (50%); ↓ NO (IC₅₀ 37.38 μM) |
Re’s multifunctionality stems from its amphiphilic nature: the hydrophobic aglycone inserts into cell membranes, while hydrophilic sugars engage extracellular domains of receptors. This enables cross-talk between membrane-initiated and nuclear receptor pathways (e.g., PPARγ transactivation via kinase cascades) [5] [10]. Current research focuses on structural optimization to enhance BBB penetration and target specificity, positioning Re as a scaffold for next-generation neuroprotective and metabolic agents.
Compound Names Mentioned in Article
| Ginsenoside Re | Protopanaxatriol | Ginsenoside Rg1 || Ginsenoside Rh1 | Ginsenoside Rf | Ginsenoside Rg2 || Ginsenoside Rb1 | Ginsenoside Rg3 | Ginsenoside Rg5 || Ginsenoside F4 | Ginsenoside Rk1 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9